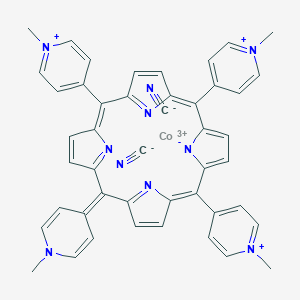

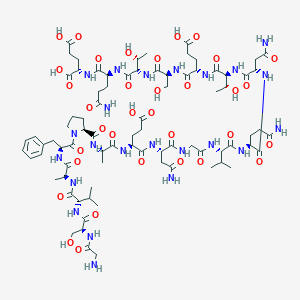

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin (CoTMPyP) is a synthetic porphyrin derivative that has been widely studied for its potential applications in various scientific fields. This compound is a member of the porphyrin family, which is a group of organic molecules that are known for their unique chemical and physical properties. CoTMPyP has been found to exhibit a range of interesting properties, including its ability to act as a photosensitizer, an electron acceptor, and a catalyst for various chemical reactions.

详细的合成方法

Design of the Synthesis Pathway

The synthesis of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin can be achieved by the reaction of cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin with sodium cyanide in the presence of air.

Starting Materials

Cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin, Sodium cyanide, Ai

Reaction

Dissolve Cobalt(II) tetrakis(N-methyl-4-pyridyl)porphyrin in a suitable solvent such as dichloromethane, Add sodium cyanide to the solution and stir for several hours, Expose the reaction mixture to air, Filter the resulting solid and wash with a suitable solvent such as ethanol, Dry the product under vacuum

作用机制

The mechanism of action of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin depends on its specific application. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light energy and transferring it to oxygen molecules, which then react with nearby biomolecules, resulting in the destruction of cancer cells. In catalysis, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reaction to occur. In electrochemistry, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin acts as a mediator, facilitating the transfer of electrons between the electrode and the substrate.

生化和生理效应

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to exhibit a range of biochemical and physiological effects, depending on its specific application. In photodynamic therapy, the compound has been found to induce cell death in cancer cells, while sparing healthy cells. In catalysis, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to facilitate the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to facilitate the electrochemical reduction of carbon dioxide.

实验室实验的优点和局限性

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. The compound can be synthesized using a variety of methods, and is stable under a range of conditions. Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin is also versatile, with potential applications in photodynamic therapy, catalysis, and electrochemistry. However, there are also limitations to the use of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin in lab experiments, including its potential toxicity and the need for careful handling and disposal.

未来方向

There are several future directions for the study of Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin, including its potential applications in other scientific fields, such as materials science and nanotechnology. Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has also been found to exhibit interesting optical and electronic properties, which could be further explored for potential applications in sensors and electronics. Additionally, there is potential for the development of new synthetic methods for Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin, which could lead to the discovery of new derivatives with enhanced properties.

科学研究应用

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been extensively studied for its potential applications in various scientific fields, including photodynamic therapy, catalysis, and electrochemistry. In photodynamic therapy, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been found to be an effective photosensitizer for the treatment of cancer. The compound is able to absorb light energy and transfer it to oxygen molecules, which then react with nearby biomolecules, resulting in the destruction of cancer cells. Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has also been found to be an effective catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin has been used as a mediator for the electrochemical reduction of carbon dioxide.

属性

IUPAC Name |

cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;dicyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.2CN.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;2*1-2;/h5-28H,1-4H3;;;/q+2;2*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKNYHSTINXJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[C-]#N.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36CoN10+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |

CAS RN |

129232-37-7 |

Source

|

| Record name | Dicyano-cobalt(III)-tetrakis(N-methyl-4-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Benzo[a]fluorene](/img/structure/B165204.png)

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)